molecular formula C61H113N21O16 B12382992 H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH

H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH

Cat. No.: B12382992
M. Wt: 1396.7 g/mol
InChI Key: GYCYVGPSMBBAGZ-YGROHZIXSA-N
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Description

The compound “H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH” is a peptide consisting of 14 amino acids. Peptides are short chains of amino acids linked by peptide bonds and play crucial roles in various biological processes. This specific peptide sequence includes lysine, alanine, leucine, asparagine, arginine, glutamine, glycine, and valine, among others. Each amino acid contributes to the peptide’s overall structure and function.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of peptides like “H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removing the protecting group from the amino acid attached to the resin.

    Coupling: Adding the next amino acid in the sequence using coupling reagents like HBTU or DIC.

    Cleavage: Releasing the completed peptide from the resin using a cleavage reagent such as trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides often employs automated peptide synthesizers that streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high purity and yield. Additionally, large-scale production may involve purification techniques like high-performance liquid chromatography (HPLC) to isolate the desired peptide.

Chemical Reactions Analysis

Types of Reactions

Peptides can undergo various chemical reactions, including:

    Oxidation: Involving amino acids like cysteine, which can form disulfide bonds.

    Reduction: Breaking disulfide bonds to yield free thiol groups.

    Substitution: Replacing specific amino acids within the peptide sequence.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or performic acid.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: Site-directed mutagenesis techniques.

Major Products

The products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide-linked peptides, while reduction can yield peptides with free thiol groups.

Scientific Research Applications

Chemistry

Peptides like “H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH” are used in chemical research to study protein-protein interactions, enzyme-substrate relationships, and as building blocks for more complex molecules.

Biology

In biological research, peptides serve as tools to investigate cellular processes, signal transduction pathways, and receptor-ligand interactions. They can also be used as antigens in immunological studies.

Medicine

Medically, peptides are explored for their therapeutic potential. They can act as hormones, neurotransmitters, or antimicrobial agents. Peptides are also used in vaccine development and as diagnostic markers.

Industry

In the industrial sector, peptides find applications in the development of biosensors, drug delivery systems, and as components in cosmetic formulations.

Mechanism of Action

The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with cellular receptors, enzymes, or other proteins to exert their effects. For example, they may bind to receptor sites on cell membranes, triggering a cascade of intracellular events. The molecular targets and pathways involved vary widely based on the peptide’s function.

Comparison with Similar Compounds

Similar Compounds

    H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-OH: A similar peptide with one less alanine residue.

    H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-NH2: A peptide with an amide group at the C-terminus instead of a hydroxyl group.

Uniqueness

The uniqueness of “H-Lys-Lys-Lys-Ala-Leu-Asn-Arg-Gln-Leu-Gly-Val-Ala-Ala-OH” lies in its specific sequence, which determines its structure, function, and interactions. The presence of multiple lysine residues may confer unique binding properties or biological activities compared to other peptides.

This detailed article provides a comprehensive overview of the compound “this compound,” covering its preparation, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C61H113N21O16

Molecular Weight

1396.7 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]propanoic acid

InChI

InChI=1S/C61H113N21O16/c1-31(2)27-42(52(89)71-30-47(85)82-48(33(5)6)59(96)73-34(7)49(86)74-36(9)60(97)98)80-56(93)41(21-22-45(66)83)78-55(92)40(20-16-26-70-61(68)69)77-58(95)44(29-46(67)84)81-57(94)43(28-32(3)4)79-50(87)35(8)72-53(90)38(18-11-14-24-63)76-54(91)39(19-12-15-25-64)75-51(88)37(65)17-10-13-23-62/h31-44,48H,10-30,62-65H2,1-9H3,(H2,66,83)(H2,67,84)(H,71,89)(H,72,90)(H,73,96)(H,74,86)(H,75,88)(H,76,91)(H,77,95)(H,78,92)(H,79,87)(H,80,93)(H,81,94)(H,82,85)(H,97,98)(H4,68,69,70)/t34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,48-/m0/s1

InChI Key

GYCYVGPSMBBAGZ-YGROHZIXSA-N

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C)C(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCCCN)N

Origin of Product

United States

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